Pluripotin
Overview
Description
Pluripotin, also known as SC1, is a compound with intriguing properties. It acts as a dual inhibitor of ERK1 (extracellular signal-regulated kinase 1) and RasGAP (Ras GTPase-activating protein). Its chemical structure consists of 27 carbon atoms, 25 hydrogen atoms, 3 fluorine atoms, 8 nitrogen atoms, and 2 oxygen atoms, with a molecular weight of 550.54 g/mol .
Mechanism of Action
Target of Action
Pluripotin primarily targets two proteins: Ras GTPase-activating protein (RasGAP) and extracellular signal-regulated kinase 1 (ERK1) . RasGAP is involved in the regulation of the Ras signaling pathway, while ERK1 is a key player in the MAPK/ERK pathway, which is involved in cell differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits RasGAP, which leads to an increase in Ras signaling via the PI3-kinase pathway . This promotes self-renewal of cells. On the other hand, this compound’s inhibition of ERK1 blocks differentiation . This compound is also an equipotent inhibitor of FLT3, BCR-ABL, and JAK2 .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the PI3-kinase pathway and the MAPK/ERK pathway . By inhibiting RasGAP, this compound increases Ras signaling via the PI3-kinase pathway, promoting self-renewal of cells . In contrast, this compound’s inhibition of ERK1 blocks the MAPK/ERK pathway, preventing cell differentiation .
Pharmacokinetics
It is known that this compound is a type ii kinase inhibitor that selectively binds with inactive conformations of flt3, abl, and jak2 .
Result of Action
The inhibition of RasGAP and ERK1 by this compound has significant effects at the molecular and cellular levels. It promotes the self-renewal and maintenance of mouse embryonic stem (ES) cells in an undifferentiated, pluripotent state . When combined with leukemia inhibitory factor (LIF), this compound improves the efficiency of ES cell derivation from refractory mouse strains .
Biochemical Analysis
Biochemical Properties
Pluripotin interacts with several enzymes and proteins, including RasGAP and ERK1 . The inhibition of RasGAP by this compound increases Ras signaling via the PI3-kinase pathway, which promotes self-renewal . On the other hand, the inhibition of ERK1 by this compound blocks differentiation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a tool for studying cancer stem cell biology . This compound, in combination with Leukemia Inhibitory Factor (LIF), has been shown to greatly promote the derivation of embryonic stem cell lines from refractory strains .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The inhibition of RasGAP and ERK1 by this compound is a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
It is known that this compound promotes self-renewal and blocks differentiation, suggesting potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways through its interactions with enzymes such as RasGAP and ERK1 . These interactions can influence metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes:
Industrial Production:
Information on large-scale industrial production methods for pluripotin is limited. Researchers primarily obtain it through laboratory synthesis.
Chemical Reactions Analysis
Pluripotin undergoes various chemical reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:
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Oxidation and Reduction
- This compound may participate in redox reactions, altering its functional groups.
- Common reagents for oxidation include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution Reactions
- This compound can undergo nucleophilic or electrophilic substitutions.
- Nucleophilic substitutions occur with nucleophiles (e.g., amines, thiols) replacing functional groups.
- Electrophilic substitutions involve electrophiles (e.g., halogens, acyl chlorides) replacing hydrogen atoms.
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Major Products
- The specific products formed during these reactions depend on reaction conditions and substituents present.
- Further research is needed to uncover this compound’s exact reactivity.
Scientific Research Applications
Pluripotin’s versatility extends across scientific domains:
Stem Cell Research:
Cancer Studies:
Comparison with Similar Compounds
While pluripotin’s uniqueness lies in its dual inhibition of ERK1 and RasGAP, other related compounds exist. Unfortunately, I don’t have a comprehensive list of similar compounds at the moment.
Properties
IUPAC Name |
N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZFRTJWEIHFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
839707-37-8 | |
Record name | 839707-37-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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